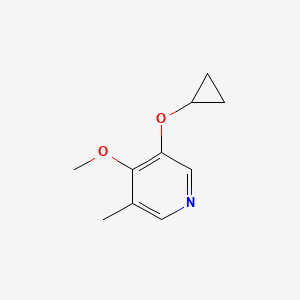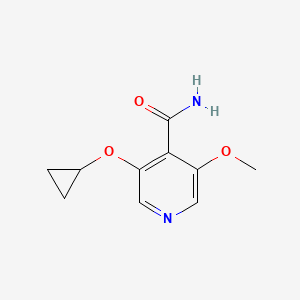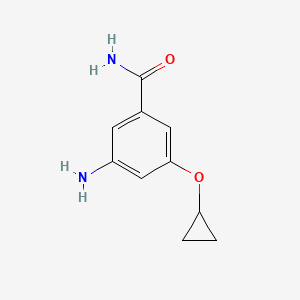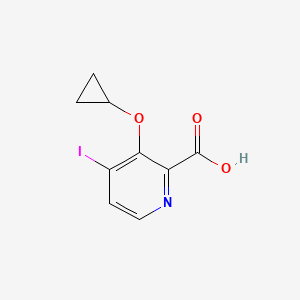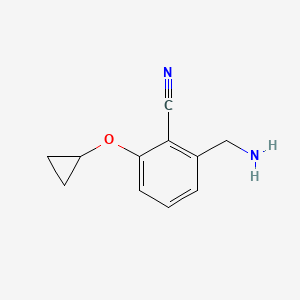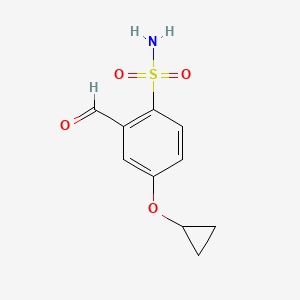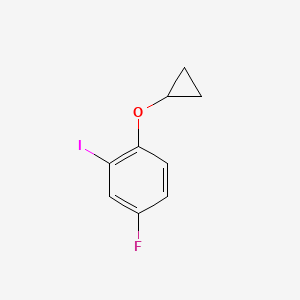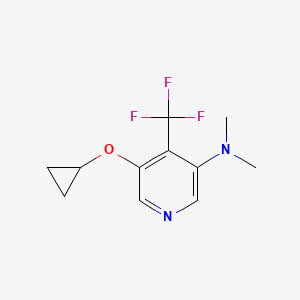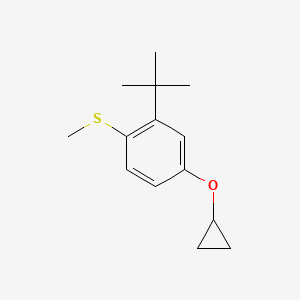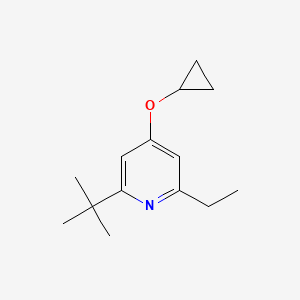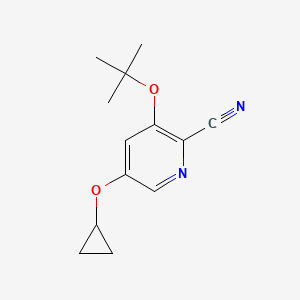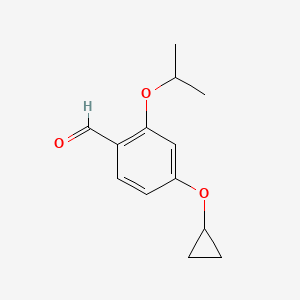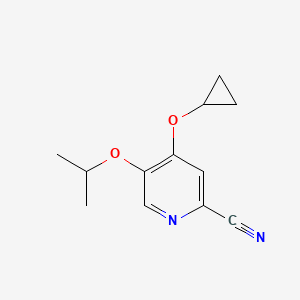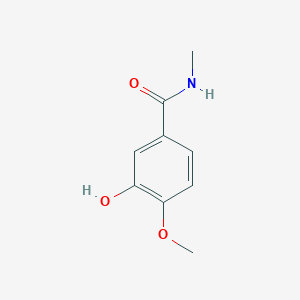
3-Hydroxy-4-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzamide, featuring a hydroxyl group at the third position, a methoxy group at the fourth position, and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-4-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 3-hydroxy-4-methoxybenzoic acid is converted to an amide group by reacting it with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis process to produce larger quantities.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Automation: Utilizing automated systems for continuous production and monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 3-methoxy-4-oxo-N-methylbenzamide.
Reduction: Formation of 3-hydroxy-4-methoxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-methoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: It may influence signal transduction pathways, leading to changes in gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-4-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
3-Hydroxy-4-methoxybenzamide: Lacks the methyl group on the nitrogen atom.
4-Hydroxy-3-methoxy-N-methylbenzamide: The positions of the hydroxyl and methoxy groups are reversed.
3,5-Dimethoxy-N-methylbenzamide: Contains two methoxy groups instead of one hydroxyl and one methoxy group.
Uniqueness:
- The presence of both hydroxyl and methoxy groups in specific positions provides unique chemical reactivity and potential biological activities.
- The methyl group on the nitrogen atom may enhance its stability and solubility compared to other benzamide derivatives.
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
3-hydroxy-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)6-3-4-8(13-2)7(11)5-6/h3-5,11H,1-2H3,(H,10,12) |
InChI-Schlüssel |
ACBJGYXUACIHCM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


